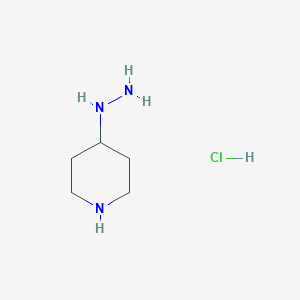

4-Hydrazinopiperidine hydrochloride

Vue d'ensemble

Description

4-Hydrazinopiperidine hydrochloride is a chemical compound that is structurally related to piperidine derivatives. While the provided papers do not directly discuss 4-hydrazinopiperidine hydrochloride, they do provide insights into similar compounds that can help infer some of its characteristics. For instance, 4-hydrazinopyridine, a compound mentioned in the first paper, shares the hydrazino functional group with 4-hydrazinopiperidine hydrochloride, which suggests that they may exhibit similar reactivity and spectral properties .

Synthesis Analysis

The synthesis of 4-hydrazinopiperidine hydrochloride is not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 4-hydrazinopyridine, typically involves the introduction of the hydrazino group into the corresponding ring system. This can be achieved through various synthetic routes, including the reduction of nitro derivatives or the substitution of halides with hydrazine .

Molecular Structure Analysis

The molecular structure of 4-hydrazinopiperidine hydrochloride can be inferred to some extent from the structural studies of related compounds. For example, the paper on substituted piperidines discusses the impact of different substituents on the piperidine ring and their interactions with water molecules in hydrates . This suggests that the hydrazino group in 4-hydrazinopiperidine hydrochloride would also influence its molecular conformation and potential for forming hydrates.

Chemical Reactions Analysis

The chemical reactivity of 4-hydrazinopiperidine hydrochloride can be anticipated based on the behavior of similar hydrazine derivatives. The hydrazino group is known to be nucleophilic and can participate in various chemical reactions, such as condensation with carbonyl compounds to form hydrazones or cyclization reactions to yield heterocycles . The presence of the hydrochloride salt form may also affect its solubility and reactivity in different solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinopiperidine hydrochloride, such as melting point, solubility, and spectral characteristics, can be extrapolated from the properties of related compounds. For instance, the spectral and structural studies of 4-hydrazinopyridine provide information on its ultraviolet, infrared, and nuclear magnetic resonance spectra, which could be similar to those of 4-hydrazinopiperidine hydrochloride . The paper on tumorigenic effects of 1-hydrazinophthalazine hydrochloride indicates that hydrazine derivatives can have significant biological activity, which may also be relevant for 4-hydrazinopiperidine hydrochloride .

Applications De Recherche Scientifique

Tumorigenic Effects

- A study found that 1-hydrazinophthalazine hydrochloride, a related compound, significantly increased lung tumor incidence in mice, highlighting its potential tumorigenic effect (Tóth, 1978).

Chemical Synthesis and Reactions

- Research into 4-N-substituted piperidines, including 4-hydrazinopiperidines, has been driven by their broad spectrum of pharmacological actions. This includes methods of synthesis and reactions of these compounds (Vartanyan, 1983).

Crystal Structure Analysis

- The synthesis and crystal structure of 4-hydrazinobenzoic acid hydrochloride have been analyzed, contributing to the understanding of its non-covalent interactions and framework structure (Morales-Toyo et al., 2020).

Medical Imaging

- Hydrazino-modified proteins, using derivatives like succinimidyl 4-hydrazinobenzoate hydrochloride, have been used to create 99mTc-radiolabeled protein, useful in medical imaging for infection sites (Schwartz et al., 1991).

Antiviral Research

- Certain derivatives of 4-hydrazinopiperidine have been synthesized for evaluation against the Hepatitis A virus, indicating its potential in antiviral research (Flefel et al., 2017).

Antimicrobial Agents

- The synthesis of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which involve hydrazinolysis with hydrazine hydrate, showed moderate antimicrobial activity (Sah et al., 2014).

Pharmacokinetics

- Studies on 4-aminopyridine hydrochloride, a related compound, provide insights into the pharmacokinetics in humans, essential for understanding the absorption and distribution of similar compounds (Evenhuis et al., 1981).

Antitumor Activity

- Research into the antitumor activity of compounds derived from hydrazones of 4-hydrazino-5-methyl-1H-pyridin-2-one suggests potential applications in developing new antineoplastic agents (Nguyen et al., 1990).

Mechanism of Action in Hypertension

- The hypotensive activity of compounds like 4-hydrazino-1,2,3-benzothiadiazine-1,1 dioxide hydrochloride has been studied, contributing to the understanding of their mechanism in treating hypertension (Edlin et al., 1965).

Safety And Hazards

Orientations Futures

Research on piperidine derivatives, including 4-Hydrazinopiperidine, has shown potential in various therapeutic applications . A novel class of N-substituted 4-hydrazino piperidine derivatives were designed, synthesized, and evaluated for DPP IV inhibition, showing potential for future research and development .

Propriétés

IUPAC Name |

piperidin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSVKVNFGDSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641064 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinopiperidine hydrochloride | |

CAS RN |

952201-01-3 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

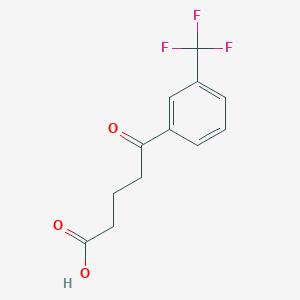

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

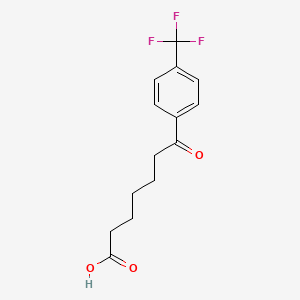

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

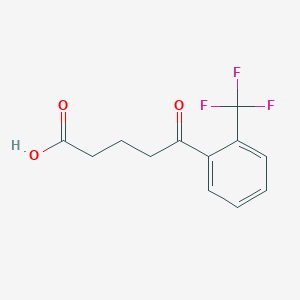

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)